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(6"-acetyl-glucoside)
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Abstract

Quercetin 3-O-(6"-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative
of the widely studied flavonol, quercetin. This acetylated form of quercetin glucoside has
garnered significant scientific interest due to its distinct physicochemical properties and diverse
pharmacological activities. The presence of the acetyl group on the glucose moiety can
influence its bioavailability and stability, potentially enhancing its therapeutic effects. This
technical guide provides a comprehensive overview of the physical and chemical properties of
Quercetin 3-O-(6"-acetyl-glucoside), detailed experimental protocols for its analysis, and
insights into its biological activities and associated signaling pathways. All quantitative data is
presented in structured tables for ease of reference, and key experimental workflows and
signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Quercetin 3-O-(6"-acetyl-glucoside) is classified as a flavonoid-3-O-glycoside.[1][2] It
consists of a quercetin aglycone linked to an acetylated glucose molecule at the C3 position.[1]
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This structural modification impacts its physical and chemical characteristics.

General Properties

Property Value Source(s)

3-[(6-O-acetyl-B-D-
glucopyranosyl)oxy]-2-(3,4-

IUPAC Name dihydroxyphenyl)-5,7- [1]
dihydroxy-4H-1-benzopyran-4-
one

Quercetin-3-0O-(6"-O-acetyl)-
Synonyms _ [3]
beta-D-glucopyranoside

CAS Number 54542-51-7 [4]

Chemical Formula C23H22013 [5]

Molecular Weight 506.413 g/mol [5]

Appearance Yellow Powder [6]

Purity (HPLC) >85% [4]
Solubility

While specific quantitative solubility data for Quercetin 3-O-(6"-acetyl-glucoside) is not
readily available in the literature, general solubility information for similar flavonoid glycosides
suggests the following:
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Solvent Solubility Source(s)
Dimethyl Sulfoxide (DMSO) Soluble [6]
Methanol Soluble [6]
Ethanol Soluble [6]
Water Sparingly soluble [7]
Ethyl Acetate Insoluble [6]
Chloroform Insoluble [6]

Note: The glycosidic and acetyl moieties are expected to slightly increase water solubility

compared to the aglycone, quercetin.

Spectral Data

Flavonols like Quercetin 3-O-(6"-acetyl-glucoside) typically exhibit two main absorption

bands in the UV-Vis spectrum.[1]

Wavelength Range  Associated
Band Source(s)
(nm) Structural Feature
B-ring cinnamoy!l
Band | 320-385 [1]
system
Band Il 250-285 A-ring benzoyl system  [1]

Specific maximal absorption wavelengths (Amax) have been reported at 254, 297, and 353 nm.

[8]

The IR spectrum provides information about the functional groups present in the molecule.
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Wavenumber ] Structural
Functional Group Source(s)
(cm™?) Component
) Phenolic and sugar
~3400 (broad) O-H stretching [1]
hydroxyl groups
_ Ester carbonyl of the
~1725-1740 C=0 stretching [1109]
acetyl group
) C4-carbonyl of the
~1655 C=0 stretching ) ) [10]
flavonoid C-ring
~1600 C=C stretching Aromatic rings [1]

Detailed *H and 3C NMR data for Quercetin 3-O-(6"-acetyl-glucoside) is not fully
documented in easily accessible literature. However, based on the spectra of similar

compounds like quercetin-3-O-B3-D-glucopyranoside, the following characteristic signals can be

expected. The presence of the acetyl group would cause a downfield shift in the signals of the

adjacent protons and carbons of the glucose moiety, particularly at the 6"-position.[1]

H NMR (Expected Signals):

13C NMR (Expected Signals):

o Carbons of the quercetin backbone.

o Carbons of the glucose unit.

Aromatic protons of the quercetin A and B rings.

e Carbonyl and methyl carbons of the acetyl group.

Anomeric proton of the glucose unit (indicative of the B-glycosidic linkage).
Protons of the glucose moiety, with H-6" protons shifted downfield.

A singlet corresponding to the methyl protons of the acetyl group.

Mass spectrometry data reveals a pseudomolecular ion [M-H]~ at m/z 505.[8]
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Experimental Protocols
Extraction and Isolation from Plant Material

Quercetin 3-O-(6"-acetyl-glucoside) can be extracted from various plant sources, including
Solidago canadensis (Canadian goldenrod) and Artemisia species.|[1]

Protocol: Maceration and Recrystallization[11]

e Maceration: 200 grams of dried and powdered plant material (e.g., leaves) are macerated
with ethanol for 5 days at room temperature.

» Concentration: The resulting extract is filtered and concentrated under reduced pressure
using a rotary evaporator.

 Purification: The crude extract is dissolved in hot water and filtered. The filtrate is then
subjected to liquid-liquid partitioning with n-hexane and chloroform to remove nonpolar
compounds.

» Crystallization: The aqueous phase is allowed to stand for several days to facilitate
crystallization. The formed crystals are then collected and recrystallized from a mixture of
methanol and ethyl acetate.

» Final Purification: The crystals are further purified by repeated recrystallization with ethanol
to yield the pure compound.

High-Performance Liquid Chromatography (HPLC)
Analysis

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the identification
and quantification of Quercetin 3-O-(6"-acetyl-glucoside).[1]

Protocol: Reversed-Phase HPLC-DAD[12]
e Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

o Mobile Phase: A gradient elution is typically used, consisting of:
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o Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 1.5% acetic acid).

o Solvent B: Acetonitrile or methanol.

o Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is
gradually increased over time to elute compounds with increasing hydrophobicity.

¢ Flow Rate: 1.0 mL/min.

o Detection: Diode Array Detector monitoring at multiple wavelengths, including the
characteristic Amax of flavonols (e.g., 254 nm and 354 nm).

« |dentification: The compound is identified by comparing its retention time and UV-Vis
spectrum with that of a pure standard.

Antioxidant Activity Assays

The antioxidant potential of Quercetin 3-O-(6"-acetyl-glucoside) can be evaluated using
various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[13]
e A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).
o A fresh solution of DPPH radical in methanol (e.g., 0.1 mM) is prepared.

 Different concentrations of the sample solution are mixed with the DPPH solution in a 96-well
plate.

e The mixture is incubated in the dark at room temperature for 30 minutes.
e The absorbance is measured at 517 nm using a microplate reader.

e The percentage of radical scavenging activity is calculated using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the
DPPH solution without the sample, and Abs_sample is the absorbance of the reaction
mixture.
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e The ICso value (the concentration of the compound required to scavenge 50% of the DPPH
radicals) is determined from a dose-response curve.

Biological Activities and Signaling Pathways

Quercetin 3-O-(6"-acetyl-glucoside) exhibits a range of biological activities, including
antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1]

Antioxidant and Anti-inflammatory Activity

Like its parent compound, quercetin, this glycoside is a potent antioxidant. It can neutralize
reactive oxygen species (ROS) and enhance the levels of endogenous antioxidants such as
glutathione (GSH).[1] Its anti-inflammatory properties are linked to the downregulation of pro-
inflammatory markers.[1] This is often mediated through the inhibition of key signaling
pathways like NF-kB and MAPKSs.[9][14]

Enzyme Inhibition

This compound has been shown to be a moderate inhibitor of a-glucosidase and a-amylase,
enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood
glucose levels.[1]

Visualizations
Experimental Workflow: Extraction and Analysis
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Caption: Workflow for extraction and analysis.
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Signaling Pathway: Anti-inflammatory Action
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Caption: Inhibition of inflammatory pathways.

Biosynthesis Pathway
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Caption: Biosynthesis of the target compound.

Conclusion

Quercetin 3-0O-(6"-acetyl-glucoside) is a promising natural compound with a range of
interesting biological activities. Its physicochemical properties, influenced by the acetylated
glycoside moiety, distinguish it from other quercetin derivatives. The experimental protocols
outlined in this guide provide a framework for its extraction, identification, and functional
characterization. Further research is warranted to fully elucidate its mechanisms of action and
to explore its potential applications in the development of novel therapeutic agents. The
provided visualizations of experimental workflows and signaling pathways offer a clear and
concise summary of the current understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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